4-Chloro-5-methoxy-2-methylquinazoline
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Overview
Description
4-Chloro-5-methoxy-2-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-2-methylquinazoline typically involves the reaction of 2-methyl-4-chloroquinazoline with methoxy reagents under controlled conditions. One common method is the direct C-4 alkylation of quinazoline N-oxides with ethers via radical oxidative coupling . This reaction proceeds smoothly under metal-free conditions, providing quinazoline-containing heterocyclic molecules in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxy-2-methylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazoline compounds, each with distinct biological and chemical properties .
Scientific Research Applications
4-Chloro-5-methoxy-2-methylquinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and catalytic function . Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-methoxy-2-methylquinoline: Similar in structure but differs in the position of the methoxy group.
4-Chloro-8-methylquinazoline: Lacks the methoxy group, affecting its reactivity and biological activity.
4-Chloro-6-methoxy-2-methylquinoline: Another structural isomer with different chemical properties.
Uniqueness
4-Chloro-5-methoxy-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups at specific positions enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2-methylquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-6-12-7-4-3-5-8(14-2)9(7)10(11)13-6/h3-5H,1-2H3 |
InChI Key |
HDWWUNYPGMNNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)OC)C(=N1)Cl |
Origin of Product |
United States |
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